molecular formula C16H20N2O4 B13104590 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid

Cat. No.: B13104590
M. Wt: 304.34 g/mol
InChI Key: RPZXCKHGKHHZSU-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 1H-indol-4-yl substituent. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry applications. The indole ring at position 4 distinguishes this compound from other indole-containing analogs, influencing its electronic and steric properties.

Properties

IUPAC Name

3-(1H-indol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)9-10-5-4-6-12-11(10)7-8-17-12/h4-8,13,17H,9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZXCKHGKHHZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CNC2=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole-4-carboxylic acid and tert-butyl carbamate.

    Formation of the Boc-Protected Amino Acid:

    Coupling Reaction: The Boc-protected amino acid is then coupled with a suitable reagent, such as an activated ester or an acid chloride, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can target the carboxylic acid group or the indole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-4-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and peptides.

    Biology: The compound can be used in the study of indole-based biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the Boc-protected amino group can undergo deprotection to reveal a reactive amine that can form covalent bonds with target molecules.

Comparison with Similar Compounds

Key Differences in Indole Position and Functionalization

  • Indole-4-yl vs. Indole-3-yl Substitution: Target Compound: The 1H-indol-4-yl group introduces steric and electronic effects distinct from indol-3-yl derivatives. Position 4 on the indole ring may alter π-π stacking interactions in biological targets compared to the more common indol-3-yl substitution. Analogues: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) features dual indol-3-yl groups, enabling enhanced hydrophobic interactions in enzyme-binding pockets . Impact: Indole position influences molecular recognition; for example, indol-3-yl derivatives often exhibit stronger binding to tryptophan-specific transporters like LAT1 .

Table 1: Comparison of Indole-Substituted Boc-Protected Amino Acids

Compound Name Indole Position Functional Groups Molecular Formula Key Applications Reference
Target Compound 4-yl Boc-amino, propanoic acid C₁₇H₂₀N₂O₄ Intermediate for inhibitors
Ethyl 10a 3-yl Boc-amino, ester, carbonyl C₃₂H₃₄N₄O₅ Anticancer agent synthesis
2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid 3-yl Sulfonamido, carboxylic acid C₁₈H₁₃ClF₃N₂O₄S Life science research

Functional Group Variations

Boc-Protected vs. Other Protecting Groups

  • Boc Group Utility : The Boc group in the target compound is widely used for its stability under basic conditions and ease of removal with acids. This contrasts with Fmoc (fluorenylmethyloxycarbonyl) derivatives, which require basic conditions for deprotection .
  • Alternatives: Compounds like 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid employ dual protection strategies for orthogonal deprotection in peptide synthesis .

Carboxylic Acid vs. Ester Derivatives

  • Target Compound : The free carboxylic acid enhances water solubility, critical for biological assays.
  • Analogues : Ethyl esters (e.g., compounds 10a–e ) are lipophilic intermediates, facilitating reactions in organic solvents. Conversion to carboxylic acids (e.g., via LiOH hydrolysis ) is a common final step.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid, also known by its CAS number 112525-72-1, is a synthetic compound belonging to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an indole ring, which contribute to its stability and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 112525-72-1
  • Structure : The compound features a Boc protecting group, an indole moiety, and a propanoic acid backbone.

The biological activity of 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid is primarily influenced by its functional groups:

  • Boc Group : Provides stability during synthetic transformations and protects the amino group.
  • Indole Ring : Engages in π-π interactions and hydrogen bonding, affecting the compound's reactivity and binding properties.
  • Ester Group : Can undergo hydrolysis to release the corresponding carboxylic acid, which may participate in various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit diverse biological activities. This section summarizes key findings related to the biological effects of 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid.

Anticancer Activity

Studies have shown that indole derivatives can possess anticancer properties. For instance:

  • A related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid demonstrated significant anticancer effects by inhibiting tumor growth in vitro and in vivo models .

Antioxidant Properties

Indole compounds are known for their antioxidant potential. Research has indicated that:

  • Compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells .

Anti-inflammatory Effects

The anti-inflammatory properties of related indole derivatives have been documented:

  • Certain indole-based compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth
AntioxidantFree radical scavenging
Anti-inflammatoryReduced levels of cytokines like TNF-α

Case Study: Indole Derivatives in Cancer Research

A study published in a peer-reviewed journal highlighted that indole derivatives exhibit selective cytotoxicity against various cancer cell lines. The study utilized cell viability assays to demonstrate that these compounds could induce apoptosis in cancer cells while sparing normal cells. The mechanism involved activation of caspase pathways and modulation of cell cycle regulators .

Applications in Medicinal Chemistry

The unique structure of 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid makes it a valuable intermediate for synthesizing more complex peptides and proteins. Its stability allows for further modifications that can enhance biological activity or specificity for therapeutic targets.

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